molecular formula C10H15NO5S B14527718 Methylcarbamic acid;4-methyl-3-methylsulfonylphenol CAS No. 62377-09-7

Methylcarbamic acid;4-methyl-3-methylsulfonylphenol

Cat. No.: B14527718
CAS No.: 62377-09-7
M. Wt: 261.30 g/mol
InChI Key: SKSIDUOWAAEBJS-UHFFFAOYSA-N
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Description

Methylcarbamic acid;4-methyl-3-methylsulfonylphenol is a chemical compound with a unique structure that combines the properties of carbamic acid and sulfonylphenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylcarbamic acid;4-methyl-3-methylsulfonylphenol can be achieved through several methods. One common approach involves the reaction of substituted phenols with carbamoyl chlorides. This method is versatile and allows for the synthesis of various substituted O-aryl carbamates . Another method involves the use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions, which proceed smoothly in toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nonmetallic regenerable reagents and CO2 capture agents has been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methylcarbamic acid;4-methyl-3-methylsulfonylphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted carbamates, sulfonyl derivatives, and sulfide compounds

Scientific Research Applications

Methylcarbamic acid;4-methyl-3-methylsulfonylphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of Methylcarbamic acid;4-methyl-3-methylsulfonylphenol involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methylcarbamic acid;4-methyl-3-methylsulfonylphenol include other carbamates and sulfonylphenols, such as:

Uniqueness

What sets this compound apart is its unique combination of carbamate and sulfonylphenol functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

62377-09-7

Molecular Formula

C10H15NO5S

Molecular Weight

261.30 g/mol

IUPAC Name

methylcarbamic acid;4-methyl-3-methylsulfonylphenol

InChI

InChI=1S/C8H10O3S.C2H5NO2/c1-6-3-4-7(9)5-8(6)12(2,10)11;1-3-2(4)5/h3-5,9H,1-2H3;3H,1H3,(H,4,5)

InChI Key

SKSIDUOWAAEBJS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)S(=O)(=O)C.CNC(=O)O

Origin of Product

United States

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